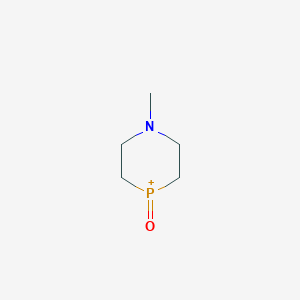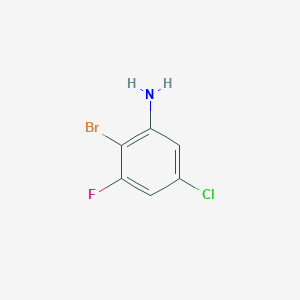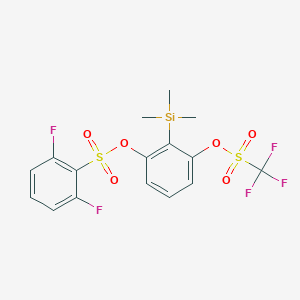
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide is a quaternary ammonium compound It is known for its unique structure, which includes a carboxyl group, a trimethylammonium group, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of trimethylamine with a brominated carboxylic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide can undergo several types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also inhibit enzyme activities by binding to active sites or altering enzyme conformation. The exact molecular targets and pathways involved are still under investigation, but its effects on cellular processes are of significant interest.
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium: This compound has a similar structure but with a propenyl group instead of an oxopropyl group.
3-Carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium: This compound includes an octanoyloxy group, making it more hydrophobic.
Uniqueness
3-Carboxy-N,N,N-trimethyl-2-oxopropan-1-aminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H14BrNO3 |
|---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
(3-carboxy-2-oxopropyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H13NO3.BrH/c1-8(2,3)5-6(9)4-7(10)11;/h4-5H2,1-3H3;1H |
InChI Key |
SIRLRKPCJFDMBP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)

![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)



